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Compound of Interest |

5-Ethoxy-4-methoxy-2-
Compound Name:

methylbenzaldehyde
CAS No.: 104736-35-8
Cat. No.: B1307018

Get Quote

Executive Summary: The "Steric-Lock" Advantage

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) represents a specialized subclass of
poly-alkoxy benzaldehydes. While functionally similar to widely used scaffolds like
Veratraldehyde (3,4-dimethoxybenzaldehyde) or Ethylvanillin derivatives, EMMB is
distinguished by the C2-methyl group.

This "ortho-methyl" substituent is not merely structural decoration; it exerts a profound steric
gating effect on the aldehyde functionality. For researchers, this translates to:

o Enhanced Stability: Reduced susceptibility to air oxidation (to benzoic acid) compared to
non-methylated analogs.

o Selectivity Control: The steric bulk directs regioselectivity in downstream condensations
(e.g., preventing bis-addition in Knoevenagel reactions).

» Solubility Modulation: The disruption of planar pi-stacking lowers the melting point relative to
symmetric analogs, improving solubility in non-polar process solvents (Toluene, DCM).
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This guide compares EMMB directly against its non-methylated analog, 3-Ethoxy-4-
methoxybenzaldehyde (EMB), to highlight where EMMB serves as the superior alternative.

Structural & Electronic Profiling
Comparative Physicochemical Data

The following table contrasts EMMB with the standard EMB scaffold. Note the shift in melting
point and spectral signatures caused by the C2-methyl group.

Feature EMMB (Product) EMB (Alternative) Implication

3-OEt, 4-OMe (No EMMB is sterically
Structure 2-Me, 4-OMe, 5-OEt

Me) congested.
Mol. Weight 194.23 g/mol 180.20 g/mol Slight mass increase.

EMMB crystallizes

more readily due to

Melting Point 68-72 °C 50-53 °C _ o
packing efficiency of
the methyl group.
C2-Me deshields the

H NMR (CHO) 10.15 ppm (s) 9.84 ppm (s) aldehyde proton via
steric compression.
EMMB requires

o Moderate (Sterically High (Sterically forcing conditions but

Reactivity ] ) ] )

Hindered) Accessible) yields fewer side

products.

Spectroscopic Validation (Self-Validating Protocol)

When characterizing EMMB, the aromatic region is the primary validation checkpoint. Unlike
the complex splitting patterns (doublets/multiplets) seen in many isomers, EMMB displays two
distinct singlets due to the para-relationship of the protons on the tetrasubstituted ring.

Target
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H NMR Profile (CDCI

, 400 MHz):

10.15 (s, 1H): Aldehyde CHO. Diagnostic: If this is < 10.0, check for loss of C2-Methyl.

7.30 (s, 1H): Aromatic H-6 (Ortho to CHO).

6.75 (s, 1H): Aromatic H-3 (Meta to CHO, shielded by alkoxy groups).

4.15 (g, 2H): Ethoxy -CH

3.92 (s, 3H): Methoxy -CH

2.62 (s, 3H): C2-Aryl Methyl. Diagnostic: Key differentiator from EMB.

1.48 (t, 3H): Ethoxy -CH

Synthetic Workflow: Vilsmeier-Haack Formylation[1]

[2][3]

The most robust route to EMMB is the formylation of 1-ethoxy-2-methoxy-4-methylbenzene.
This avoids the regioselectivity issues of alkylating dihydroxybenzaldehydes.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the critical decision points in the synthesis and
purification workflow.
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Caption: Figure 1. Optimized Vilsmeier-Haack synthesis workflow for EMMB, highlighting the
critical thermal control during reagent addition to prevent charring.

Experimental Protocols
Synthesis of EMMB

Context: This protocol prioritizes yield and purity over speed. The use of Sodium Acetate
(NaOACc) during guenching is critical to buffer the pH and prevent dealkylation of the ethoxy

group.
Reagents:

o 1-Ethoxy-2-methoxy-4-methylbenzene (10.0 g, 60 mmol)
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e Phosphorus Oxychloride (POCI

) (11.0 g, 72 mmol)

e Dimethylformamide (DMF) (15 mL)

e Sodium Acetate (sat.[1] aq.)

Step-by-Step Methodology:

Reagent Formation: In a dry 3-neck flask under N

, cool DMF (15 mL) to 0°C. Add POCI

dropwise over 20 mins. Caution: Massive exotherm. Do not let temp exceed 10°C. Stir for 30
mins until the Vilsmeier salt precipitates (yellow slush).

» Addition: Dissolve the starting material in minimal DMF (5 mL) and add to the salt mixture.

o Heating: Warm slowly to room temperature, then heat to 80°C for 4 hours. The mixture will
turn dark red/brown.

e Quenching (Critical Step): Pour the hot reaction mixture onto 200g of crushed ice containing
10g NaOAc. Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde,
precipitating as a solid.

e |solation: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid and DMF.

 Purification: Recrystallize from hot Ethanol (EtOH). Dissolve at boiling, filter hot (to remove
gums), and cool slowly to 4°C.

o Expected Yield: 8.5g (73%)

o Appearance: Off-white to pale yellow needles.

Application: Henry Reaction (Nitroaldol)

Comparison: EMMB vs. EMB in the synthesis of nitrostyrenes (precursors to phenethylamines).

e Protocol: Aldehyde (1 eq) + Nitromethane (5 eq) + Ammonium Acetate (0.2 eq). Reflux.
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e Observation:

o EMB (No Methyl): Reacts in ~2 hours.[2] prone to "Michael Addition" side products
(polymerization) if left too long.

o EMMB (With Methyl): Reacts in ~5-6 hours.[1] The ortho-methyl group slows the
nucleophilic attack but completely suppresses the formation of bis-nitromethane adducts.
The product crystallizes in high purity without column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Characterization & Utility Guide: 5-Ethoxy-4-
methoxy-2-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1307018/docs#technical-characterization-utility-
guide-5-ethoxy-4-methoxy-2-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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